![molecular formula C26H32N4O5 B2477857 Methyl 6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252926-36-5](/img/structure/B2477857.png)

Methyl 6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

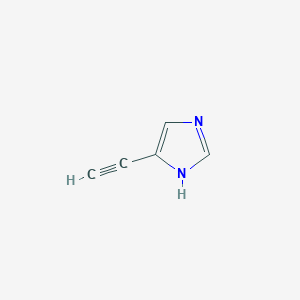

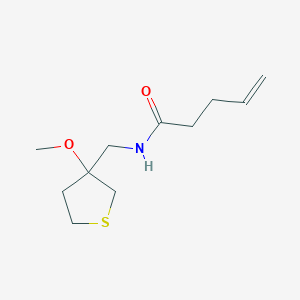

The compound “Methyl 6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a pyrimidine ring, and methoxy groups .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a related compound was synthesized by cooling a reaction mixture to room temperature, filtering the obtained solid, washing it with cold water, and drying it under vacuum to afford the pure intermediate .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve intramolecular condensation reactions . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the structure of a related product was characterized with 1H NMR, 13C NMR, and HRMS .Scientific Research Applications

- The synthesis of 3,4-dihydropyrimidinones (DHPMs), including LaSOM® 293, has been an active area of research. DHPMs exhibit diverse pharmacological effects, making them attractive candidates for drug development .

- Monastrol, a DHPM, acts as a kinesin-5 inhibitor, disrupting the separation of genetic material during mitosis. Inhibition of this enzyme leads to cell cycle arrest and apoptosis .

- While not specifically studied for LaSOM® 293, related indole derivatives have shown promise as anti-HIV agents. Researchers have explored novel indolyl and oxochromenyl xanthenone derivatives, performing molecular docking studies .

- Although not directly related to LaSOM® 293, quantum evaluation methods have been employed to assess similar compounds. Co-crystallized ligands have been studied using receptor grid generation tools, providing insights into their therapeutic activity .

- LaSOM® 293 was synthesized via the Biginelli reaction, a three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). The Huisgen 1,3-dipolar cycloaddition was used in a convergent four-step route to obtain LaSOM® 293 with an 84% yield .

- Characterization was performed using NMR (1H and 13C) and IR spectra .

Anticancer Research

Anti-HIV Activity

Quantum Evaluation and Therapeutic Potential

Synthesis and Characterization

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, resulting in changes that can lead to various therapeutic effects . .

Biochemical Pathways

The compound likely affects the biochemical pathways associated with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are crucial for its bioavailability . In silico docking and molecular dynamics simulations, along with ADME calculations, can help identify promising lead compounds . .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the subsequent changes in biochemical pathways. Given its potential interaction with alpha1-adrenergic receptors, it may have therapeutic effects for disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Future Directions

properties

IUPAC Name |

methyl 6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O5/c1-4-35-22-11-6-5-10-21(22)30-14-12-29(13-15-30)17-20-23(25(31)34-3)24(28-26(32)27-20)18-8-7-9-19(16-18)33-2/h5-11,16,24H,4,12-15,17H2,1-3H3,(H2,27,28,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJCRAYMQNNQIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C(NC(=O)N3)C4=CC(=CC=C4)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]benzimidazolo[1,2-c]quinazolin-6-yl]sulfanylacetate](/img/structure/B2477774.png)

![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}-N-(4-fluorobenzyl)acetamide](/img/structure/B2477775.png)

![4-chloro-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2477779.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-chloro-3-nitrophenyl)formamido]-3-methylbutanoate](/img/structure/B2477782.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2477790.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2477795.png)